molecular formula C22H31NO3 B2616895 2-(4-ethoxyphenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide CAS No. 1797185-17-1

2-(4-ethoxyphenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide

Cat. No. B2616895
CAS RN: 1797185-17-1
M. Wt: 357.494
InChI Key: GYVTUFOKQAZDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)acetamide, commonly known as Memantine, is a medication used to treat Alzheimer's disease. It was first synthesized in the late 1960s and has since been extensively studied for its therapeutic potential in treating cognitive impairment associated with Alzheimer's disease.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including acetochlor and metolachlor, are used in agriculture to control weed growth. Studies on their metabolism by human and rat liver microsomes reveal insights into their metabolic pathways and potential implications for human health due to their carcinogenic properties in rats. This research is crucial for understanding the environmental and health impacts of these widely used herbicides (Coleman et al., 2000).

Synthesis of Protein Tyrosine Phosphatase Inhibitors

The synthesis and evaluation of acetamide derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B) demonstrate the potential therapeutic applications of acetamide compounds in treating diseases like diabetes. This research contributes to the development of new antidiabetic medications by providing a foundation for the design of effective PTP1B inhibitors (Saxena et al., 2009).

Radiosynthesis of Chloroacetanilide Herbicides

The development of radiolabeled versions of chloroacetanilide herbicides, such as acetochlor, for studies on their metabolism and mode of action, highlights the importance of analytical techniques in agricultural chemistry. This research facilitates the investigation of the environmental fate and biological effects of herbicides, contributing to safer agricultural practices and regulatory assessments (Latli & Casida, 1995).

Chemical Synthesis and Biological Activities of Analogues

The synthesis of chemical analogues bearing specific substituents and their evaluation for biological activities, such as antimalarial or anticancer effects, demonstrate the broad applicability of acetamide derivatives in drug discovery. This area of research is critical for identifying new lead compounds and understanding their mechanisms of action (Su et al., 1988).

Adsorption, Mobility, and Efficacy of Herbicides

Studies on the adsorption, mobility, and efficacy of chloroacetamide herbicides in soil, influenced by soil properties and agricultural practices, are vital for developing sustainable farming methods. This research addresses environmental concerns related to herbicide use, such as groundwater contamination and non-target species impact, guiding the formulation of guidelines for herbicide application (Peter & Weber, 1985).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(2-methoxy-2-adamantyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-3-26-20-6-4-15(5-7-20)13-21(24)23-14-22(25-2)18-9-16-8-17(11-18)12-19(22)10-16/h4-7,16-19H,3,8-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVTUFOKQAZDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide

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